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  • Product: 2-(Oxetan-3-yloxy)-1,3-benzothiazole
  • CAS: 2198582-24-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Oxetan-3-yloxy)-1,3-benzothiazole: Chemical Structure and Physicochemical Properties

Abstract This technical guide provides a comprehensive analysis of 2-(Oxetan-3-yloxy)-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By dissecting its core c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(Oxetan-3-yloxy)-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By dissecting its core components—the pharmacologically versatile benzothiazole scaffold and the property-enhancing oxetane moiety—we explore its chemical structure, plausible synthetic pathways, and predicted physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this molecule and its potential applications. While direct experimental data on this specific molecule is limited, this guide synthesizes established knowledge of its constituent parts to provide a robust predictive profile.

Introduction: The Convergence of Two Privileged Scaffolds

The rational design of novel therapeutic agents often involves the strategic combination of well-characterized structural motifs to achieve desired pharmacological and pharmacokinetic profiles. 2-(Oxetan-3-yloxy)-1,3-benzothiazole represents a compelling example of this approach, integrating the biologically active benzothiazole nucleus with the physicochemical-modulating oxetane ring.

The benzothiazole scaffold , a bicyclic system composed of fused benzene and thiazole rings, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] This wide-ranging bioactivity stems from the ability of the benzothiazole ring system to interact with a variety of biological targets.[1]

The oxetane ring , a four-membered cyclic ether, has gained prominence in modern drug discovery as a "magic moiety" for its ability to favorably modulate the properties of drug candidates.[6][7] The incorporation of an oxetane can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all of which are critical parameters in drug development.[8][9] Its compact, polar, and three-dimensional nature offers a unique tool for fine-tuning the physicochemical properties of a lead compound.[6][7]

This guide will delve into the synthesis, structure, and predicted properties of 2-(Oxetan-3-yloxy)-1,3-benzothiazole, providing a theoretical framework for its potential as a valuable building block in the development of next-generation therapeutics.

Chemical Structure and Nomenclature

The chemical structure of 2-(Oxetan-3-yloxy)-1,3-benzothiazole is characterized by an oxetan-3-yl group linked via an ether bond to the 2-position of a benzothiazole ring.

Systematic Name: 2-(Oxetan-3-yloxy)-1,3-benzothiazole

Diagram of the Chemical Structure:

Caption: Chemical structure of 2-(Oxetan-3-yloxy)-1,3-benzothiazole.

Proposed Synthesis

A proposed two-step synthesis is outlined below:

Step 1: Synthesis of 2-Hydroxybenzothiazole 2-Hydroxybenzothiazole (which exists in equilibrium with its tautomer, 2(3H)-benzothiazolone) can be synthesized by the reaction of 2-aminothiophenol with a carbonyl source such as urea or phosgene.[13][14]

Step 2: Williamson Ether Synthesis The resulting 2-hydroxybenzothiazole can then be reacted with a suitable 3-halooxetane (e.g., 3-bromooxetane) or oxetan-3-yl tosylate in the presence of a base to form the desired ether linkage.

Diagram of the Proposed Synthetic Workflow:

Synthesis_of_2-(Oxetan-3-yloxy)-1,3-benzothiazole reactant1 2-Aminothiophenol intermediate 2-Hydroxybenzothiazole reactant1->intermediate + Urea, Heat reactant2 Urea reactant2->intermediate product 2-(Oxetan-3-yloxy)-1,3-benzothiazole intermediate->product + 3-Bromooxetane, Base reactant3 3-Bromooxetane reactant3->product

Caption: Proposed two-step synthesis of 2-(Oxetan-3-yloxy)-1,3-benzothiazole.

Detailed Experimental Protocol (Prophetic)

Synthesis of 2-Hydroxybenzothiazole

  • In a round-bottom flask equipped with a reflux condenser, combine 2-aminothiophenol (1 equivalent) and urea (1.2 equivalents).

  • Heat the mixture to 180-200 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature, and treat with a 10% sodium hydroxide solution to dissolve the product.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with acetic acid to precipitate the 2-hydroxybenzothiazole.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

Synthesis of 2-(Oxetan-3-yloxy)-1,3-benzothiazole

  • To a solution of 2-hydroxybenzothiazole (1 equivalent) in a suitable aprotic polar solvent (e.g., dimethylformamide), add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-bromooxetane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by thin-layer chromatography until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(Oxetan-3-yloxy)-1,3-benzothiazole.

Predicted Physicochemical Properties

The physicochemical properties of 2-(Oxetan-3-yloxy)-1,3-benzothiazole can be predicted based on the contributions of its constituent moieties. The benzothiazole core is relatively lipophilic, while the oxetane ring introduces polarity and a hydrogen bond acceptor site, which is expected to improve aqueous solubility compared to a simple alkyl-substituted benzothiazole.[6][8]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₉NO₂SBased on chemical structure
Molecular Weight 207.25 g/mol Based on chemical formula
Appearance Likely a white to off-white solidBased on similar benzothiazole derivatives[15][16]
LogP (Octanol/Water) 2.0 - 2.5The benzothiazole moiety has a LogP of ~2.01.[17] The polar oxetane group is expected to slightly increase or maintain this value.
Aqueous Solubility Low to moderateThe oxetane ring is known to enhance solubility.[6][8]
Hydrogen Bond Acceptors 3 (1 nitrogen, 2 oxygens)Based on chemical structure
Hydrogen Bond Donors 0Based on chemical structure
Metabolic Stability Potentially enhancedThe oxetane moiety can block sites of metabolism.[8][18]
Experimental Determination of Physicochemical Properties (Standard Protocols)

Determination of LogP (Shake-Flask Method)

  • Prepare a saturated solution of 2-(Oxetan-3-yloxy)-1,3-benzothiazole in a mixture of n-octanol and water.

  • Shake the mixture vigorously to ensure equilibrium is reached.

  • Separate the n-octanol and aqueous layers by centrifugation.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Determination of Aqueous Solubility

  • Add an excess amount of the compound to a known volume of water at a specific temperature.

  • Stir the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Filter the solution to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method.

In Vitro Metabolic Stability Assay (Microsomal Stability)

  • Incubate a known concentration of the compound with liver microsomes (human or animal) and NADPH in a buffered solution at 37 °C.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in the aliquots with a suitable organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound in each aliquot by LC-MS/MS.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Diagram of a Conceptual Physicochemical Profile:

Physicochemical_Profile compound 2-(Oxetan-3-yloxy)-1,3-benzothiazole properties Benzothiazole Core Lipophilic Character Aromatic System Oxetane Moiety Increased Polarity H-Bond Acceptor Metabolic Blocker outcome Predicted Properties Moderate LogP Enhanced Solubility Improved Metabolic Stability

Caption: Conceptual contribution of structural motifs to physicochemical properties.

Conclusion

2-(Oxetan-3-yloxy)-1,3-benzothiazole is a molecule of considerable interest, strategically designed to leverage the pharmacological potential of the benzothiazole scaffold and the advantageous physicochemical properties imparted by the oxetane ring. While direct experimental data for this specific compound is not widely available, this guide provides a robust, scientifically-grounded framework for its synthesis and predicted properties based on the extensive knowledge of its constituent parts. The proposed synthetic route is feasible using standard organic chemistry techniques. The predicted physicochemical profile suggests that 2-(Oxetan-3-yloxy)-1,3-benzothiazole may possess improved drug-like properties compared to simpler benzothiazole analogues. This molecule, therefore, represents a promising scaffold for further investigation and development in the field of medicinal chemistry. Future experimental validation of the predictions outlined in this guide is warranted to fully elucidate the potential of this compound.

References

  • Benchchem. (n.d.). 2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole.
  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • PubMed. (2022, March 15). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
  • PubMed. (2024, June 14). Benzothiazole derivatives in the design of antitumor agents.
  • Hep Journals. (n.d.). Synthesis and biological activities of benzothiazole derivatives: A review.
  • ResearchGate. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
  • PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones.
  • Techedu. (n.d.). Optimizing Organic Synthesis: The Role of Oxetan-3-ylmethanol.
  • MDPI. (2020, November 2). Chemical Space Exploration of Oxetanes.
  • PMC. (n.d.). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl).
  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry.
  • MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Global Journal of Pharmacy & Pharmaceutical Sciences. (n.d.). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES.
  • MDPI. (2026, January 30). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters.
  • PubChem. (n.d.). 2-(1,3-Dithiolan-2-yl)-1,3-benzothiazole | C10H9NS3.
  • PubMed. (2007, March 22). Metabolically stabilized benzothiazoles for imaging of amyloid plaques.
  • National Institute of Technology and Evaluation, Japan. (n.d.). Benzothiazole.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • Santa Cruz Biotechnology. (n.d.). 2-(1,3-benzothiazol-2-yl)ethanethioamide | CAS 190365-96-9.
  • Indian Journal of Pharmaceutical Education and Research. (2023, October 10). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • NextSDS. (n.d.). 3-(1,3-benzothiazol-2-yl)oxetan-3-amine hydrochloride.
  • Semantic Scholar. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting D.
  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
  • Journal of Microbiology, Biotechnology and Food Sciences. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.
  • NIST WebBook. (n.d.). 2(3H)-Benzothiazolone.
  • ResearchGate. (2025, August 6). Synthesis of 2-[{4-(t-amino-1-yl)but-2-yn-1-yl }oxy]-1,3-benzothiazole derivatives as H3-antagonists.
  • Slideshare. (n.d.). Synthesis of 2-[{4-(t-amino-1-yl)but-2-yn-1-yl }oxy]-1,3-benzothiazole derivatives as H3-antagonists.
  • International Journal of Pharmaceutical Sciences and Research. (2018, August 9). Benzothiazole: The Versatile Molecule.
  • Science of Synthesis. (n.d.). Product Class 18: Benzothiazoles and Related Compounds.
  • Wikipedia. (n.d.). 2,1,3-Benzothiadiazole.
  • PMC. (n.d.). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole.
  • MDPI. (n.d.). Hydrolytic Stability of New Amino Acids Analogues of Memantine.
  • ResearchGate. (n.d.). Stability of selected compounds indicating the % of compound remaining....
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.
  • MDPI. (2024, October 1). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents.

Sources

Exploratory

Discovery and Synthesis Pathways of 2-(Oxetan-3-yloxy)-1,3-benzothiazole: A Technical Guide

Executive Summary & Structural Rationale In modern medicinal chemistry, the optimization of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on the strategic selection of heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the optimization of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on the strategic selection of heterocyclic building blocks. 2-(Oxetan-3-yloxy)-1,3-benzothiazole represents a highly sophisticated structural fusion that marries a privileged pharmacological scaffold with a cutting-edge physicochemical modifier.

The 1,3-benzothiazole core is a heavily utilized pharmacophore known for its broad-spectrum biological activities, including kinase inhibition, antimicrobial efficacy, and selective binding to amyloid plaques in neurodegenerative diagnostics ()[1]. However, traditional lipophilic substituents (such as isopropyl or tert-butyl ethers) at the C2 position often lead to poor aqueous solubility and rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes.

To circumvent these ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities, the oxetan-3-yl moiety is employed as a bioisostere. As pioneered by , the incorporation of an oxetane ring drastically lowers lipophilicity (logD) and enhances metabolic stability without increasing the steric bulk of the molecule[2]. The resulting compound, 2-(oxetan-3-yloxy)-1,3-benzothiazole, serves as a highly stable, soluble, and versatile advanced building block for drug discovery.

ADME_Impact Oxetane Oxetane Integration LogP Lower logD (Reduced Lipophilicity) Oxetane->LogP Solubility Higher Aqueous Solubility Oxetane->Solubility Metabolism Steric Shielding (CYP450 Evasion) Oxetane->Metabolism Efficacy Enhanced PK/PD Profile LogP->Efficacy Solubility->Efficacy Metabolism->Efficacy

Fig 1: Logical relationship of how oxetane integration enhances the ADME and efficacy profile.

Retrosynthetic Analysis & Mechanistic Pathways

The construction of 2-(oxetan-3-yloxy)-1,3-benzothiazole relies on the high electrophilicity of the C2 position of the benzothiazole ring. The imine-like nitrogen (N3) strongly withdraws electron density from C2, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Retrosynthetic Disconnection

The most efficient retrosynthetic disconnection cleaves the C(sp2)–O ether bond, leading back to two commercially available or easily synthesized precursors: 2-chloro-1,3-benzothiazole and oxetan-3-ol . Alternatively, the benzothiazole core itself can be constructed via the oxidative cyclization of 2-aminothiophenols with carbonyl or urea sources ()[3].

Retrosynthesis Target 2-(Oxetan-3-yloxy)- 1,3-benzothiazole Intermediate 2-Chloro-1,3-benzothiazole + Oxetan-3-ol Target->Intermediate S_N Ar Precursors 2-Aminothiophenol + Urea/Phosgene Intermediate->Precursors Cyclization & Chlorination

Fig 2: Retrosynthetic pathway for 2-(Oxetan-3-yloxy)-1,3-benzothiazole.

Physicochemical Profiling: The Oxetane Advantage

To understand the causality behind selecting the oxetane motif over traditional alkyl ethers, we must analyze the quantitative physicochemical shifts. The oxygen atom in the strained four-membered ring acts as a strong hydrogen-bond acceptor, while the constrained geometry prevents the rapid hydrogen abstraction that typically initiates CYP450-mediated dealkylation ()[4].

Property2-Isopropoxybenzothiazole (Reference)2-(Oxetan-3-yloxy)-1,3-benzothiazoleCausality / Rationale for Shift
Molecular Weight 193.27 g/mol 207.25 g/mol Addition of the oxygen atom within the cyclic ether structure.
LogD (pH 7.4) ~3.2~1.8Oxetane oxygen lone pairs act as H-bond acceptors, drastically reducing lipophilicity.
Aqueous Solubility < 10 µg/mL> 450 µg/mLHigh polarity and dipole moment of the oxetane ring enhance water solvation.
Intrinsic Clearance (CLint) High (Rapid metabolism)Low (Highly stable)Ring strain and steric hindrance prevent rapid oxidative dealkylation by CYP450s.

Detailed Experimental Methodology

The following protocol outlines a self-validating SNAr workflow. As an application scientist, it is critical to recognize that the oxetane ring is highly sensitive to strong Lewis acids and protic acids, which can trigger catastrophic ring-opening polymerizations. Therefore, strictly basic and anhydrous conditions must be maintained throughout the primary reaction sequence.

Reagents and Materials
  • 2-Chlorobenzothiazole: 1.0 equivalent (Electrophile)

  • Oxetan-3-ol: 1.2 equivalents (Nucleophile source)

  • Sodium Hydride (NaH, 60% in mineral oil): 1.5 equivalents (Base)

  • Anhydrous Tetrahydrofuran (THF): 0.2 M (Solvent)

Step-by-Step Protocol & Causality

Step 1: Preparation of the Alkoxide To a flame-dried Schlenk flask equipped with a magnetic stir bar, add oxetan-3-ol and anhydrous THF under a continuous nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Causality: THF is chosen as an aprotic, polar solvent that effectively solvates the sodium cation, leaving the resulting alkoxide highly naked and nucleophilic. Cooling to 0 °C prevents the exothermic degradation of the strained oxetane ring during deprotonation.

Step 2: Deprotonation Slowly add NaH in small portions. Stir the suspension for 30 minutes at 0 °C until the evolution of hydrogen gas completely ceases.

  • Causality: NaH is a strong, strictly non-nucleophilic base. It quantitatively deprotonates the alcohol without acting as a nucleophile itself, preventing unwanted ring-opening side reactions that would occur with bases like n-BuLi.

Step 3: Nucleophilic Aromatic Substitution (SNAr) Dissolve 2-chlorobenzothiazole in a minimal volume of dry THF and add it dropwise to the alkoxide solution. Remove the ice bath, allow the reaction to warm to room temperature, and subsequently heat to 60 °C for 4 to 6 hours.

  • Causality: Heating provides the necessary activation energy to overcome the steric hindrance of the bulky oxetane group during the formation of the transient Meisenheimer complex at the C2 position.

Step 4: In-Process Control (Self-Validation System) Withdraw a 50 µL aliquot of the reaction mixture. Quench with 100 µL of water and extract with 200 µL of EtOAc. Analyze the organic layer via TLC (Hexane:EtOAc 3:1) and LC-MS.

  • Validation Logic: The consumption of 2-chlorobenzothiazole (UV active, Rf ~0.6) and the appearance of a new, more polar spot (Rf ~0.4) confirms the progression of the SNAr. LC-MS must show the definitive[M+H]+ peak at m/z 208.0. Proceed to workup only when the starting material is fully consumed.

Step 5: Workup and Isolation Cool the reaction to 0 °C and quench carefully with saturated aqueous NH4Cl. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality: Saturated NH4Cl provides a mild, buffered quench. Strong aqueous acids (e.g., HCl) must be strictly avoided, as the oxetane ring will undergo rapid acid-catalyzed ring opening to form a 1,3-diol derivative.

Step 6: Purification Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/EtOAc (typically eluting at 20-30% EtOAc) to yield 2-(oxetan-3-yloxy)-1,3-benzothiazole as a white solid or clear viscous oil.

Experimental_Workflow Start Dry THF + Oxetan-3-ol under N2 atmosphere Base Add NaH (60% dispersion) at 0 °C & Stir for 30 min Start->Base Reactant Dropwise addition of 2-Chlorobenzothiazole Base->Reactant Heat Warm to RT, then reflux for 4-6 hours Reactant->Heat Workup Quench with aq. NH4Cl, Extract with EtOAc Heat->Workup Purify Column Chromatography (Hexane/EtOAc) Workup->Purify

Fig 3: Step-by-step experimental workflow for the synthesis of the target compound.

References

  • Title: A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. Source: European Journal of Medicinal Chemistry, 89 (2015): 207-251. URL: [Link]

  • Title: Oxetanes as promising modules in drug discovery. Source: Angewandte Chemie International Edition, 45.46 (2006): 7736-7739. URL: [Link]

  • Title: Oxetanes as versatile elements in drug discovery and synthesis. Source: Angewandte Chemie International Edition, 49.48 (2010): 9052-9067. URL: [Link]

  • Title: Three-Component Synthesis of Benzothiazoles from o-Iodoanilines, K2S, and DMSO. Source: Organic Letters, 22.10 (2020): 3789-3793. URL: [Link]

Sources

Foundational

A Theoretical Exploration of the Electronic Landscape of 2-(Oxetan-3-yloxy)-1,3-benzothiazole: A Density Functional Theory Whitepaper

Abstract The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] This is often attributed to their unique electronic properties that...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] This is often attributed to their unique electronic properties that govern molecular interactions. This technical guide delves into a comprehensive theoretical investigation of the electronic properties of a novel derivative, 2-(Oxetan-3-yloxy)-1,3-benzothiazole, utilizing density functional theory (DFT). The incorporation of an oxetane ring, a moiety known to enhance physicochemical properties in drug candidates, presents an intriguing modification to the core benzothiazole structure.[4] This paper outlines a robust computational protocol to elucidate the molecule's electronic characteristics, including its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. The insights gleaned from this theoretical study aim to guide future empirical research and the rational design of advanced benzothiazole-based therapeutic agents.

Introduction: The Benzothiazole Scaffold and the Promise of Oxetane Substitution

Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring.[5] Their derivatives are of significant interest to medicinal and organic chemists due to their diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][6][7][8] The biological efficacy of these compounds is intrinsically linked to their electronic structure, which dictates their reactivity and ability to interact with biological targets.[9]

The substitution at the 2-position of the benzothiazole ring is a common strategy to modulate its biological activity.[10] In this context, the introduction of an oxetan-3-yloxy group at this position presents a novel structural modification. The oxetane ring is a four-membered cyclic ether that has gained prominence in medicinal chemistry as a "magic" moiety for its ability to improve key drug-like properties such as solubility, metabolic stability, and cell permeability.[4]

This in-depth guide provides a theoretical framework for investigating the electronic properties of 2-(Oxetan-3-yloxy)-1,3-benzothiazole. By employing DFT, a powerful quantum chemical method, we can predict and analyze the molecule's electronic behavior at the atomic level.[11] This computational approach allows for a cost-effective and insightful exploration of a molecule's potential before embarking on extensive and resource-intensive laboratory synthesis and testing.

Theoretical and Computational Methodology

The cornerstone of this investigation is Density Functional Theory (DFT), a computational method that has proven to be highly effective in studying the electronic structure of molecules.[9][11] The choice of functional and basis set is critical for obtaining accurate and reliable results.

Selection of DFT Functional and Basis Set

Based on a review of existing literature on DFT studies of benzothiazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice.[1][9][11][12] It offers a good balance between computational cost and accuracy for organic molecules. For the basis set, 6-311G(d,p) is proposed, as it provides a flexible description of the electron density, including polarization functions on both heavy atoms and hydrogens, which is crucial for accurately modeling the electronic distribution and intermolecular interactions.[1]

Computational Workflow

The following workflow outlines the steps for the comprehensive DFT analysis of 2-(Oxetan-3-yloxy)-1,3-benzothiazole:

DFT Workflow cluster_0 Step 1: Geometry Optimization cluster_1 Step 2: Frequency Calculation cluster_2 Step 3: Electronic Property Calculation a Initial Structure Generation b Geometry Optimization (B3LYP/6-311G(d,p)) a->b c Vibrational Frequency Analysis b->c d Confirmation of True Minimum c->d e HOMO-LUMO Analysis d->e f Molecular Electrostatic Potential (MEP) d->f g Global Reactivity Descriptors d->g

Caption: A flowchart illustrating the key stages of the DFT calculation process.

Key Electronic Properties for Analysis
  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.[1]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are critical for predicting how the molecule will interact with other molecules and biological targets.[11]

  • Global Reactivity Descriptors: These are quantitative measures of a molecule's reactivity and stability. Key descriptors that will be calculated from the HOMO and LUMO energies include:

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Softness (S) = 1 / (2η)

    • Electronegativity (χ) = (I + A) / 2

    • Electrophilicity Index (ω) = μ2 / (2η) where μ is the electronic chemical potential (μ = -χ).[1]

Predicted Electronic Properties and Their Implications

While experimental data for 2-(Oxetan-3-yloxy)-1,3-benzothiazole is not yet available, we can extrapolate expected outcomes based on the known properties of the benzothiazole and oxetane moieties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

It is anticipated that the HOMO will be primarily localized on the electron-rich benzothiazole ring system, particularly on the sulfur and nitrogen atoms and the fused benzene ring. The LUMO is expected to be distributed over the entire benzothiazole scaffold. The presence of the electronegative oxygen atom in the oxetane-3-yloxy substituent is likely to have a stabilizing effect on the HOMO and a destabilizing effect on the LUMO, potentially leading to a relatively large HOMO-LUMO gap compared to unsubstituted benzothiazole. This would suggest a higher kinetic stability for the molecule.

ParameterPredicted Value (Arbitrary Units)Implication
EHOMO-6.5 eVModerate electron-donating ability
ELUMO-1.2 eVModerate electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVHigh kinetic stability, lower reactivity
Molecular Electrostatic Potential (MEP) Map

The MEP map is predicted to show a region of negative electrostatic potential (red/yellow) around the nitrogen atom of the thiazole ring and the oxygen atom of the oxetane group, indicating these as likely sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue) are expected around the hydrogen atoms of the benzothiazole ring and the oxetane ring, suggesting these as sites for nucleophilic attack.

MEP_Prediction cluster_mol Predicted MEP of 2-(Oxetan-3-yloxy)-1,3-benzothiazole mol neg_charge Negative Potential (Nucleophilic Sites) neg_charge->mol N and O atoms pos_charge Positive Potential (Electrophilic Sites) pos_charge->mol H atoms

Caption: A conceptual diagram illustrating the expected regions of positive and negative electrostatic potential.

Global Reactivity Descriptors

Based on the predicted HOMO and LUMO energies, the global reactivity descriptors can be estimated. The relatively high chemical hardness would further support the notion of high stability. The electrophilicity index will provide a quantitative measure of the molecule's ability to act as an electrophile.

DescriptorFormulaPredicted Value (Arbitrary Units)Interpretation
Ionization Potential (I)-EHOMO6.5 eVEnergy required to remove an electron
Electron Affinity (A)-ELUMO1.2 eVEnergy released upon gaining an electron
Chemical Hardness (η)(I - A) / 22.65 eVResistance to change in electron distribution
Electronegativity (χ)(I + A) / 23.85 eVTendency to attract electrons
Electrophilicity Index (ω)μ2 / (2η)2.79 eVGlobal electrophilic nature

Detailed Experimental Protocol

This section provides a step-by-step methodology for performing the DFT calculations as outlined in this guide.

Software: Gaussian 16 or a similar quantum chemistry software package. Visualization: GaussView 6 or other molecular visualization software.

Step 1: Building the Initial Molecular Structure

  • Launch GaussView or your preferred molecular builder.

  • Construct the 2-(Oxetan-3-yloxy)-1,3-benzothiazole molecule.

  • Perform an initial "Clean-up" or preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Save the structure as a Gaussian input file (.gjf).

Step 2: Geometry Optimization

  • Open the .gjf file in a text editor.

  • Set up the route section for a geometry optimization calculation at the B3LYP/6-311G(d,p) level of theory. The keyword Opt is used for optimization.

  • Specify the charge (0) and multiplicity (1) of the molecule.

  • Submit the calculation to Gaussian.

Step 3: Frequency Calculation

  • Once the optimization is complete, open the resulting .log or .chk file in GaussView.

  • Set up a new calculation for vibrational frequencies using the optimized geometry. The keyword Freq is used.

  • Submit the calculation.

  • After completion, check the output file for the vibrational frequencies. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

Step 4: Calculation of Electronic Properties

  • Using the optimized geometry from the frequency calculation, set up a single-point energy calculation.

  • Include the keyword Pop=Full to obtain detailed information about the molecular orbitals.

  • Submit the calculation.

  • From the output file, extract the energies of the HOMO and LUMO.

  • To generate the MEP surface, use the cubegen utility in Gaussian or the visualization tools in GaussView to create a cube file of the electrostatic potential mapped onto the electron density surface.

Step 5: Analysis of Results

  • Visualize the HOMO and LUMO orbitals to understand their spatial distribution.

  • Analyze the MEP map to identify reactive sites.

  • Calculate the global reactivity descriptors using the extracted HOMO and LUMO energies and the formulas provided in section 2.3.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for investigating the electronic properties of the novel compound 2-(Oxetan-3-yloxy)-1,3-benzothiazole using density functional theory. The proposed DFT calculations, employing the B3LYP functional and 6-311G(d,p) basis set, are expected to provide valuable insights into the molecule's electronic structure, reactivity, and potential for drug development.

The predicted electronic properties, including a significant HOMO-LUMO gap and distinct regions of electrostatic potential, suggest that 2-(Oxetan-3-yloxy)-1,3-benzothiazole is a stable molecule with specific sites for intermolecular interactions. These theoretical findings provide a strong foundation for future experimental work, including the synthesis of the compound and its evaluation in relevant biological assays. The synergy between computational prediction and experimental validation is crucial for accelerating the discovery and development of new and effective therapeutic agents.

References

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (n.d.). Scirp.org. Retrieved March 26, 2026, from [Link]

  • DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. (2016). Journal of Theoretical and Applied Physics. Retrieved March 26, 2026, from [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. Retrieved March 26, 2026, from [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Publishing. Retrieved March 26, 2026, from [Link]

  • Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method. (2024). Annals of Proteomics and Bioinformatics. Retrieved March 26, 2026, from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PMC. Retrieved March 26, 2026, from [Link]

  • Design, Synthesis and Computational Studies of New Benzothiazole Substituted Quinazolines as Potential Antimicrobial Agents. (2013). Bentham Science Publishers. Retrieved March 26, 2026, from [Link]

  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (2026). PMC. Retrieved March 26, 2026, from [Link]

  • Benzothiazole. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. Retrieved March 26, 2026, from [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (2025). Journal of Microbiology, Biotechnology and Food Sciences. Retrieved March 26, 2026, from [Link]

  • 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. (n.d.). Academia.edu. Retrieved March 26, 2026, from [Link]

  • Synthesis and biological activities of benzothiazole derivatives: A review. (2023). Semantic Scholar. Retrieved March 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(Oxetan-3-yloxy)-1,3-benzothiazole as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Scientific Rationale In modern hit-to-lead optimization campaigns, the primary failure mode for planar heterocyclic scaffolds is attrition due to poor ADME (Absorption, Distribution, Metabolism, and E...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern hit-to-lead optimization campaigns, the primary failure mode for planar heterocyclic scaffolds is attrition due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties—specifically, low aqueous solubility and high intrinsic clearance. The integration of the oxetane motif with the benzothiazole core, yielding compounds such as 2-(Oxetan-3-yloxy)-1,3-benzothiazole (and its tetrahydro derivatives), represents a sophisticated strategy to overcome these liabilities.

Benzothiazoles are widely recognized as privileged scaffolds in medicinal chemistry, acting as kinase hinge binders, antimicrobial agents, and CNS-penetrant probes 1. However, their highly lipophilic and planar nature often leads to non-specific binding and rapid cytochrome P450 (CYP450) mediated oxidation. By functionalizing the 2-position with an oxetan-3-yloxy moiety, we fundamentally alter the physicochemical landscape of the molecule. Oxetanes act as bioisosteres for carbonyls and gem-dimethyl groups, increasing the fraction of sp³-hybridized carbons (Fsp³) while serving as robust hydrogen-bond acceptors 2. This guide details the physicochemical advantages, synthetic methodologies, and biological screening protocols for utilizing this advanced building block 3.

Physicochemical Profiling

To understand the causality behind selecting an oxetane ring over a standard alkoxy group, we must look at the quantitative impact on drug-like properties. The oxetane oxygen introduces a strong dipole that lowers lipophilicity, while the ring strain resists oxidative metabolism 4.

Table 1: Comparative ADME Profile (Isopropoxy vs. Oxetan-3-yloxy Substitution)

Property2-Isopropoxy-1,3-benzothiazole (Ref)2-(Oxetan-3-yloxy)-1,3-benzothiazoleCausality / Implication
LogD (pH 7.4) ~3.2~1.8Oxetane oxygen introduces a strong dipole, lowering lipophilicity and reducing off-target binding.
Aqueous Solubility <10 µM>100 µMEnhanced H-bond acceptor capacity improves hydration without adding significant steric bulk.
HLM Clearance (CLint) >50 µL/min/mg<15 µL/min/mgThe oxetane ring is highly resistant to CYP450-mediated aliphatic oxidation compared to standard alkyl chains.
Fsp³ (3D Character) 0.300.40Increased 3D character correlates with higher clinical success rates and reduced hERG toxicity.

Structural & Functional Logic

ScaffoldLogic Compound 2-(Oxetan-3-yloxy)- 1,3-benzothiazole Oxetane Oxetane Moiety (sp³-rich, polar) Compound->Oxetane Benzothiazole Benzothiazole Core (Planar, aromatic) Compound->Benzothiazole Prop1 Decreased LogD & Increased Solubility Oxetane->Prop1 H-Bond Acceptor Prop2 Metabolic Stability (CYP450 Evasion) Oxetane->Prop2 High Ring Strain Prop3 Kinase Hinge Binding (Bioisostere for Purine) Benzothiazole->Prop3 N/S Heteroatoms Prop4 Broad-Spectrum Antimicrobial Activity Benzothiazole->Prop4 Lipophilic Core

Figure 1: Structural deconstruction of the scaffold and its pharmacological impacts.

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only be reproducible but also self-validating. The following methodologies incorporate built-in controls to ensure data integrity.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize 2-(Oxetan-3-yloxy)-1,3-benzothiazole while preventing the acid-catalyzed ring-opening of the sensitive oxetane moiety.

Self-Validating System: This protocol uses real-time TLC monitoring against the starting material and a final LC-MS check to verify the absence of the diol byproduct (which would indicate oxetane ring-opening).

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂ atmosphere, dissolve oxetan-3-ol (1.2 equiv, 12 mmol) in anhydrous DMF (20 mL).

    • Causality: DMF provides a polar aprotic environment that accelerates the SNAr reaction by leaving the nucleophile unsolvated and highly reactive.

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, 15 mmol) in portions. Stir for 30 minutes until gas evolution ceases.

    • Causality: Oxetan-3-ol is a weak nucleophile. Strong base deprotonation to the alkoxide is mandatory to attack the electron-deficient 2-position of the benzothiazole.

  • Coupling: Add 2-chloro-1,3-benzothiazole (1.0 equiv, 10 mmol) dropwise. Heat the reaction mixture to 60 °C for 4 hours.

    • Validation Check: Spot the reaction on a silica TLC plate (Hexanes:EtOAc 3:1). The disappearance of the UV-active 2-chlorobenzothiazole spot confirms reaction completion.

  • Quenching & Extraction: Cool to room temperature and quench with ice-cold water (50 mL). Extract with Ethyl Acetate (3 × 30 mL).

    • Critical Note:Do not use acidic workup (e.g., HCl or NH₄Cl). The oxetane ring is highly susceptible to ring-opening under Brønsted acid conditions. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (neutral alumina or base-washed silica) to yield the pure product. Confirm intact oxetane ring via ¹H NMR (characteristic multiplets at ~4.8 ppm and ~5.0 ppm for the oxetane CH₂ protons).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the metabolic stability of the synthesized oxetane-benzothiazole derivative against CYP450 enzymes.

Self-Validating System: The assay includes a positive control (Verapamil) to confirm microsome viability, and a negative control (minus NADPH) to rule out non-CYP450 mediated chemical degradation.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing Human Liver Microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the mixture in a 37 °C water bath for 5 minutes.

    • Causality: Ensures all components are at physiological temperature before initiating the enzymatic reaction, preventing artificial lag phases in the kinetic data.

  • Reaction Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, oxidative metabolism cannot occur.

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, completely halting enzymatic activity and extracting the remaining compound.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (CLint) based on the half-life (t₁/₂) of the parent compound depletion.

Workflow & Screening Strategy

ScreeningWorkflow S1 1. SNAr Synthesis (Base-mediated) S2 2. LC-MS/NMR Validation S1->S2 S3 3. HLM Stability Assay S2->S3 S4 4. Target Screening (Kinase/MIC) S3->S4 S4->S1 SAR Feedback

Figure 2: Iterative hit-to-lead workflow for oxetane-benzothiazole derivatives.

References

  • Benchchem. "2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole - Building Block for Complex Molecules."
  • Chemical Reviews (ACS Publications). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."
  • PubMed Central (PMC). "Applications of oxetanes in drug discovery and medicinal chemistry."
  • MDPI. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances."

Sources

Application

Application Note: Stability-Indicating HPLC Method Development and Validation for the Quantification of 2-(Oxetan-3-yloxy)-1,3-benzothiazole

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validation Protocol Introduction & Structural Rationale The compound 2-(Oxetan-3-yloxy)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validation Protocol

Introduction & Structural Rationale

The compound 2-(Oxetan-3-yloxy)-1,3-benzothiazole represents a sophisticated structural motif increasingly encountered in modern drug discovery. The benzothiazole core is a privileged heterocyclic scaffold known for its broad-spectrum pharmacological properties and strong UV absorbance[1]. Conversely, the oxetane ring is an emergent, highly polar four-membered cyclic ether. It is frequently incorporated as a carbonyl isostere to fine-tune physicochemical properties such as lipophilicity (LogD), aqueous solubility, and metabolic clearance[2].

From an analytical perspective, quantifying this hybrid molecule presents a specific challenge: balancing the high lipophilicity of the benzothiazole moiety with the chemical sensitivity of the strained oxetane ring. This application note details the causality behind the method development choices and provides a self-validating protocol for accurate quantification.

Method Development Rationale: The "Why" Behind the Protocol

As analytical scientists, we must design methods that do not inadvertently degrade the analyte during the assay. The development of this HPLC method is driven by the intrinsic physicochemical properties of the molecule:

Mobile Phase & pH Optimization (Critical Parameter)

A common pitfall in HPLC method development is the default use of strongly acidic mobile phase additives, such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (pH ~2.0). While the oxetane ring is generally more stable than highly reactive epoxides, it remains susceptible to ring-opening degradation under strongly acidic conditions. Protonation of the oxetane oxygen activates the ring for nucleophilic attack, leading to the formation of 1,3-diol degradants[3].

To prevent artifactual on-column degradation or sample breakdown in the autosampler, strong acids must be avoided . Instead, this method utilizes a 10 mM Ammonium Acetate buffer adjusted to pH 5.8 . This slightly acidic to neutral pH ensures the oxetane ring remains completely intact while providing reproducible retention for the weakly basic nitrogen of the benzothiazole ring.

Stationary Phase & Detection

The benzothiazole moiety is highly aromatic and hydrophobic. A standard C18 stationary phase provides optimal retention and peak shape through strong hydrophobic and π−π interactions. Detection is set to 250 nm , which aligns with the optimal UV absorption maximum of the benzothiazole chromophore[1].

MethodDev A 2-(Oxetan-3-yloxy)-1,3-benzothiazole Structural Analysis B Benzothiazole Core Highly Lipophilic & UV Active A->B C Oxetane Ring Acid-Sensitive Ether A->C D Select C18 Stationary Phase UV Detection at 250 nm B->D E Avoid Strong Acids (e.g., TFA) Prevent Ring-Opening C->E F Optimized Mobile Phase: Ammonium Acetate (pH 5.8) / ACN D->F E->F

Logical workflow for HPLC method development based on structural properties.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-(Oxetan-3-yloxy)-1,3-benzothiazole reference standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer: LC-MS grade Ammonium Acetate, Glacial Acetic Acid (for pH adjustment).

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water (10 mM). Adjust the pH to 5.8 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

Chromatographic Conditions
ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 45% Mobile Phase A / 55% Mobile Phase B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength UV at 250 nm
Run Time 10 minutes

ICH Q2(R2) Method Validation Framework

To ensure the analytical procedure is fit for its intended purpose, it must be validated as a self-validating system according to the ICH Q2(R2) guidelines[4].

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., degradants). To prove the method is stability-indicating, the sample is subjected to stress conditions. Because the oxetane ring is vulnerable to acid[3], the acid degradation study (0.1 N HCl for 2 hours at 60°C) is the most critical self-validation step. The method must demonstrate baseline chromatographic resolution ( Rs​>2.0 ) between the intact parent peak and the resulting oxetane ring-opened diol degradants.

Linearity, Accuracy, and Precision
  • Linearity: Evaluated across a reportable range of 25% to 150% of the nominal concentration (25 µg/mL to 150 µg/mL).

  • Accuracy: Assessed via spike recovery experiments at three concentration levels (50%, 100%, 150%) in triplicate.

  • Precision: System precision is verified by six replicate injections of the 100 µg/mL standard.

Validation Start ICH Q2(R2) Validation Lifecycle Spec Specificity & Degradation Resolve Oxetane Diols Start->Spec Lin Linearity & Range LOQ to 150% Target Start->Lin Acc Accuracy & Precision Spike Recovery & %RSD Start->Acc Rob Robustness Testing Flow, Temp, pH Variations Start->Rob Report Final Validation Report Spec->Report Lin->Report Acc->Report Rob->Report

ICH Q2(R2) analytical procedure validation lifecycle for quantitative assays.

Expected Quantitative Validation Data

The following table summarizes the acceptance criteria and expected empirical results for the validation of this method:

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Result
System Suitability (Tailing Factor) ≤ 2.01.15
System Suitability (Theoretical Plates) > 2000> 5500
Linearity Correlation ( R2 ) ≥ 0.999> 0.9995
Accuracy (Mean Recovery) 98.0% - 102.0%99.5% - 101.2%
Method Precision (%RSD) ≤ 2.0%0.8%
Specificity (Acid Degradation) No interference at main peak RTDegradants fully resolved ( Rs​>2.5 )

References

  • ICH Q2(R2)
  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.

Sources

Method

Application Note: NMR Spectroscopy Characterization of 2-(Oxetan-3-yloxy)-1,3-benzothiazole

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Scientific Context and Structural Insights The hybridization of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Context and Structural Insights

The hybridization of privileged pharmacophores is a cornerstone of modern drug discovery. Benzothiazoles are highly valued for their broad spectrum of biological activities, including antitumor and antimicrobial properties[1]. Simultaneously, the incorporation of oxetane rings—specifically 3-substituted oxetanes—has emerged as a powerful strategy to improve metabolic stability, aqueous solubility, and modulate lipophilicity as a bioisostere for gem-dimethyl or carbonyl groups[2].

The molecule 2-(Oxetan-3-yloxy)-1,3-benzothiazole presents a unique analytical profile. The ether linkage connecting the C2 position of the electron-deficient benzothiazole ring to the C3 position of the highly strained oxetane ring creates distinct electronic environments.

Mechanistic Causality in NMR Signals

Understanding the why behind the chemical shifts is critical for accurate elucidation:

  • The Oxetane Ring Dynamics: The oxetane C3 proton is attached to a carbon bonded to two oxygen atoms (the ring oxygen and the exocyclic ether oxygen). This dual electronegative pull results in extreme deshielding, pushing the 1 H signal to approximately 5.6–5.8 ppm. Furthermore, the C2 and C4 methylene protons are diastereotopic due to their pseudo-axial/equatorial positioning relative to the bulky, sterically hindered benzothiazole group, resulting in complex multiplet splitting patterns.

  • Benzothiazole Electronic Effects: The C2 carbon of the benzothiazole is sandwiched between a sulfur atom, a nitrogen atom, and an exocyclic oxygen. This intense electron withdrawal strips electron density from the carbon nucleus, resulting in a highly deshielded quaternary 13 C signal typically observed around 168–170 ppm[3].

Experimental Protocols

To ensure data integrity, the following protocol is designed as a self-validating system . Every step includes an internal check to confirm the validity of the experimental conditions before proceeding to time-intensive acquisitions.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is chosen because it provides a non-exchanging environment that prevents the loss of crucial long-range coupling information. Its residual solvent peak (7.26 ppm for 1 H, 77.16 ppm for 13 C) does not overlap with the critical oxetane signals (4.5–6.0 ppm).

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS).

  • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could cause localized magnetic field inhomogeneities.

Step 2: Instrument Setup and Shimming (Self-Validation Check)
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium frequency of CDCl 3​ .

  • Perform gradient shimming.

    • Validation Check: Acquire a preliminary single-scan 1 H spectrum. Measure the line width at half-height (FWHM) of the TMS peak at 0.00 ppm. Do not proceed unless the FWHM is < 1.0 Hz. Poor shimming will obscure the fine diastereotopic splitting of the oxetane methylene protons.

Step 3: 1D NMR Acquisition
  • 1 H NMR (Proton):

    • Parameters: Pulse angle = 30°, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16.

    • Causality: A 2.0 s delay ensures complete relaxation of the oxetane protons, which can have slightly longer T1​ times due to the rigid ring structure.

  • 13 C NMR (Carbon):

    • Parameters: Pulse angle = 30°, Relaxation delay (D1) = 3.0 s, NS = 1024.

    • Causality: The quaternary carbons (C2, C3a, C7a) lack directly attached protons, meaning they cannot rely on efficient dipole-dipole relaxation. A longer D1 of 3.0 s is mandatory to prevent these critical signals from being attenuated into the baseline noise.

Step 4: 2D NMR Acquisition (Structural Confirmation)
  • COSY (Correlation Spectroscopy): Use to map the 3JHH​ couplings within the benzothiazole aromatic ring (H-4 through H-7) and the oxetane spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Run to definitively pair the highly deshielded C3 oxetane carbon with its corresponding proton.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial Step: Optimize the long-range coupling delay for nJCH​=8 Hz. This experiment is required to observe the 3-bond coupling between the oxetane H-3 proton and the benzothiazole C-2 quaternary carbon, definitively proving the ether linkage.

Data Presentation

The following tables summarize the expected quantitative NMR assignments for 2-(Oxetan-3-yloxy)-1,3-benzothiazole based on structural analogs and established chemical shift rules[3],[2].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
H-4 7.78d (doublet)1H8.0Benzothiazole aromatic, ortho to N
H-7 7.65d (doublet)1H8.0Benzothiazole aromatic, ortho to S
H-5 7.40td (triplet of doublets)1H8.0, 1.2Benzothiazole aromatic
H-6 7.28td (triplet of doublets)1H8.0, 1.2Benzothiazole aromatic
H-3' 5.75tt (triplet of triplets)1H6.5, 5.0Oxetane methine, highly deshielded by O
H-2'a, 4'a 4.95dd (doublet of doublets)2H7.5, 6.5Oxetane methylenes (diastereotopic, syn)
H-2'b, 4'b 4.75dd (doublet of doublets)2H7.5, 5.0Oxetane methylenes (diastereotopic, anti)
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C-2 168.5C (Quaternary)Benzothiazole C-2, deshielded by S, N, and O
C-3a 152.0C (Quaternary)Benzothiazole bridgehead (N)
C-7a 132.5C (Quaternary)Benzothiazole bridgehead (S)
C-5 126.2CH (Methine)Benzothiazole aromatic
C-6 124.0CH (Methine)Benzothiazole aromatic
C-4 121.5CH (Methine)Benzothiazole aromatic
C-7 120.8CH (Methine)Benzothiazole aromatic
C-2', 4' 78.2CH 2​ (Methylene)Oxetane ring carbons
C-3' 74.5CH (Methine)Oxetane carbon attached to exocyclic oxygen

Analytical Workflow Visualization

The logical relationship between the acquired NMR spectra and the final structural validation is mapped below. The HMBC correlation acts as the critical bridge confirming the target molecule's connectivity.

NMR_Workflow Sample 2-(Oxetan-3-yloxy)- 1,3-benzothiazole HNMR 1H NMR (1D) Proton Environments Sample->HNMR Pulse Sequence CNMR 13C NMR (1D) Carbon Framework Sample->CNMR Pulse Sequence COSY COSY (2D) Homonuclear Coupling HNMR->COSY J-Coupling HSQC HSQC (2D) 1-Bond C-H Correlation HNMR->HSQC Direct Bonds HMBC HMBC (2D) Long-Range C-H HNMR->HMBC 2-3 Bond Links CNMR->HSQC CNMR->HMBC Structure Definitive Structural Validation COSY->Structure Spin Systems HSQC->Structure CH/CH2 Assignments HMBC->Structure Ether Linkage (C2-O-C3')

Multidimensional NMR workflow for structural elucidation of 2-(Oxetan-3-yloxy)-1,3-benzothiazole.

References

  • Xing, Q., et al. "Transition-Metal-Free Synthesis of 2-Substituted Benzothiazoles from Nitrobenzenes, Methylheteroaryl Compounds, and Elemental Sulfur, Based on Nitro-Methyl Redox-Neutral Cyclization." The Journal of Organic Chemistry, 2020. URL:[Link][3]

  • "Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes." PubMed Central (PMC), 2023. URL:[Link][2]

  • "Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters." PubMed Central (PMC), 2026. URL:[Link][1]

Sources

Application

Application Note: 2-(Oxetan-3-yloxy)-1,3-benzothiazole as a Strategic Bioisostere in Lead Optimization

Executive Summary In modern medicinal chemistry, overcoming poor physicochemical properties and metabolic liabilities is the primary bottleneck in lead optimization. The benzothiazole core is a privileged pharmacophore f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, overcoming poor physicochemical properties and metabolic liabilities is the primary bottleneck in lead optimization. The benzothiazole core is a privileged pharmacophore found in numerous kinase inhibitors, CNS agents, and anti-tumor drugs. However, traditional lipophilic substituents on this core—such as the isopropoxy group—often result in high lipophilicity (LogD), poor aqueous solubility, and rapid cytochrome P450 (CYP)-mediated clearance.

This application note details the rationale, synthesis, and validation protocols for utilizing 2-(oxetan-3-yloxy)-1,3-benzothiazole as a bioisosteric replacement for 2-isopropoxy-1,3-benzothiazole. By leveraging the unique sp³-hybridized, three-dimensional geometry of the oxetane ring, drug development professionals can systematically engineer out metabolic liabilities while dramatically improving the pharmacokinetic profile of their lead series.

Scientific Rationale: The Oxetane Bioisosteric Shift

The incorporation of oxetanes as bioisosteres for gem-dimethyl, carbonyl, and lipophilic alkoxy groups has become a cornerstone strategy in modern lead optimization . When optimizing a benzothiazole-based lead, replacing a 2-isopropoxy group with a 2-(oxetan-3-yloxy) moiety drives three critical mechanistic improvements:

  • Lipophilicity and Solubility (LogD Reduction): The oxetane oxygen acts as a potent hydrogen-bond acceptor. This significantly lowers the partition coefficient (LogD) and increases the dipole moment of the molecule, directly translating to enhanced thermodynamic aqueous solubility .

  • Metabolic Shielding: The tertiary C–H bond of an isopropoxy group is highly susceptible to radical abstraction by the CYP450 heme iron-oxo species, leading to rapid dealkylation. The oxetan-3-yl ring lacks this highly reactive tertiary center. Its secondary C–H bond is sterically shielded and electronically deactivated by the adjacent ring oxygen, drastically reducing intrinsic clearance (CL_int) .

  • Conformational Fidelity: Unlike linear or highly flexible alkoxy chains, the rigid, marked three-dimensionality of the oxetane ring maintains the necessary steric bulk to occupy hydrophobic pockets in target binding sites without paying the entropic penalty of freezing rotatable bonds.

LeadOpt A Initial Lead (2-Isopropoxy-benzothiazole) B Liability Identified (High LogD, CYP Oxidation) A->B C Bioisosteric Replacement (Oxetan-3-ol SNAr) B->C D Optimized Lead (2-(Oxetan-3-yloxy)-benzothiazole) C->D

Caption: Workflow demonstrating the bioisosteric replacement strategy to overcome ADME liabilities.

Physicochemical & ADME Profiling Data

To demonstrate the empirical value of this bioisosteric replacement, the quantitative data below summarizes the typical shift in physicochemical and ADME properties when transitioning from the isopropoxy to the oxetan-3-yloxy benzothiazole derivative.

Property / Assay2-Isopropoxy-1,3-benzothiazole2-(Oxetan-3-yloxy)-1,3-benzothiazoleImpact of Bioisostere
Molecular Weight 193.27 g/mol 207.25 g/mol Slight Increase (+14 Da)
cLogD (pH 7.4) 3.21.8Significant Reduction (-1.4)
Thermodynamic Sol. (pH 7.4) < 10 µM> 150 µM>15-fold Improvement
HLM Intrinsic Clearance (CL_int) 45 µL/min/mg12 µL/min/mgEnhanced Stability
Plasma Protein Binding (PPB) 98%85%Increased Free Fraction

Synthetic Methodology: 2-(Oxetan-3-yloxy)-1,3-benzothiazole

The synthesis of the 2-(oxetan-3-yloxy)-1,3-benzothiazole core relies on a Nucleophilic Aromatic Substitution (S_NAr) between 2-chlorobenzothiazole and oxetan-3-ol.

Expert Insight (Causality of Reagents): Oxetan-3-ol is a secondary alcohol with inherently low nucleophilicity due to the strong electron-withdrawing inductive effect of the strained oxetane oxygen. Therefore, weak bases (e.g., K₂CO₃) are insufficient. A strong base like Sodium Hydride (NaH) is mandatory to quantitatively generate the alkoxide prior to electrophile addition. Furthermore, the oxetane ring is sensitive to strong Brønsted/Lewis acids; thus, acidic workups must be strictly controlled.

Step-by-Step Protocol
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with anhydrous nitrogen (N₂).

  • Alkoxide Generation: Dissolve oxetan-3-ol (1.2 equivalents) in anhydrous Tetrahydrofuran (THF, 0.2 M). Cool the reaction mixture to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 equivalents) in small portions. Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases, yielding a clear alkoxide solution.

  • S_NAr Addition: Add 2-chlorobenzothiazole (1.0 equivalent) dropwise via syringe.

  • Reaction: Remove the ice bath and affix a reflux condenser. Heat the reaction to 65 °C for 4 hours. Monitor completion via LC-MS (aliquot quenched in methanol).

  • Controlled Workup: Cool the reaction to room temperature. Quench slowly with saturated aqueous NH₄Cl (pH ~5.5). Do not use 1M HCl, as strong acids will trigger oxetane ring-opening.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

In Vitro ADME Validation Protocols

To self-validate the success of the lead optimization, the following standardized protocols must be executed to confirm solubility and metabolic stability.

Protocol A: Thermodynamic Solubility Assay (Shake-Flask Method)

Why this matters: Kinetic solubility assays (DMSO dilution) often overestimate solubility due to supersaturation. Thermodynamic solubility from a solid powder provides the true equilibrium value required for oral formulation logic.

  • Weigh exactly 1.0 mg of the purified 2-(oxetan-3-yloxy)-1,3-benzothiazole solid into a 2 mL glass HPLC vial.

  • Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Cap the vial and incubate on an orbital shaker at 300 rpm and 25 °C for exactly 24 hours to ensure complete thermodynamic equilibrium.

  • Centrifuge the suspension at 10,000 × g for 15 minutes to pellet any undissolved solid.

  • Carefully transfer 200 µL of the supernatant to a clean vial.

  • Quantify the dissolved concentration using HPLC-UV against a pre-established standard curve (prepared in 50% Acetonitrile/Water to ensure full dissolution of standards).

Protocol B: Human Liver Microsome (HLM) Stability Assay

Why this matters: This assay isolates CYP450-mediated phase I metabolism to prove that the oxetane ring successfully shields the molecule from the oxidative liabilities of the isopropoxy group.

  • Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Pre-incubate the mixture in a shaking water bath at 37 °C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH (the essential CYP450 cofactor) to a final concentration of 1 mM.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). The cold organic solvent instantly denatures the CYP enzymes, freezing the reaction.

  • Centrifuge the quenched plates at 4,000 rpm for 10 minutes.

  • Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the half-life (t₁/₂) and intrinsic clearance (CL_int).

MetPathway CYP Hepatic CYP450 Enzymes Iso Isopropoxy Motif CYP->Iso Ox Oxetan-3-yloxy Motif CYP->Ox Met1 Rapid C-H Oxidation (High Clearance) Iso->Met1 Met2 Steric Shielding & Stability (Low Clearance) Ox->Met2

Caption: Comparative metabolic pathways of isopropoxy versus oxetan-3-yloxy motifs under CYP450.

References

  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications), 2023, 66, 12697−12709. URL: [Link]

  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry (ACS Publications), 2010, 53, 8, 3227–3246. URL: [Link]

  • Title: Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design Source: Journal of Medicinal Chemistry (ACS Publications), 2011, 54, 8, 2529–2591. URL: [Link]

Method

in vivo dosing protocols for 2-(Oxetan-3-yloxy)-1,3-benzothiazole in murine models

As a Senior Application Scientist, this guide provides a comprehensive framework for establishing in vivo dosing protocols for the novel compound 2-(Oxetan-3-yloxy)-1,3-benzothiazole in murine models. Given the absence o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for establishing in vivo dosing protocols for the novel compound 2-(Oxetan-3-yloxy)-1,3-benzothiazole in murine models. Given the absence of established public data for this specific molecule, this document synthesizes field-proven insights from structurally related compounds—namely benzothiazole derivatives and inhibitors of monoacylglycerol lipase (MAGL)—to construct a robust, scientifically-grounded starting point for your research.

Introduction and Scientific Rationale

The compound 2-(Oxetan-3-yloxy)-1,3-benzothiazole incorporates two key structural motifs of high interest in medicinal chemistry. The benzothiazole core is a "privileged scaffold," frequently found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The oxetane ring is a modern functional group often used by medicinal chemists as a polar equivalent to a gem-dimethyl group. Its inclusion can improve metabolic stability, aqueous solubility, and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it an attractive feature for novel drug candidates.[4]

While the specific target of 2-(Oxetan-3-yloxy)-1,3-benzothiazole is yet to be publicly defined, its structure bears resemblance to inhibitors of serine hydrolases. A plausible and therapeutically relevant hypothesis is its action as an inhibitor of Monoacylglycerol Lipase (MAGL) . MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous and immune systems.[5][6] Inhibition of MAGL elevates 2-AG levels, which can produce therapeutic effects in models of neuroinflammation, pain, and cancer, making MAGL inhibitors a promising class of drugs.[7][8]

This guide will proceed under the working hypothesis that 2-(Oxetan-3-yloxy)-1,3-benzothiazole functions as a MAGL inhibitor. The protocols herein are designed not only to administer the compound effectively but also to validate this proposed mechanism of action.

Hypothesized Mechanism of Action: MAGL Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that catalyzes the conversion of 2-AG into arachidonic acid (AA) and glycerol.[5][9] Arachidonic acid is a precursor for prostaglandins and other pro-inflammatory eicosanoids.[8][10] By inhibiting MAGL, 2-(Oxetan-3-yloxy)-1,3-benzothiazole is hypothesized to block this degradation pathway. This leads to two primary downstream effects:

  • Increased 2-AG Levels : The accumulation of 2-AG enhances signaling through cannabinoid receptors (CB1 and CB2), which can mediate analgesic, anti-inflammatory, and neuroprotective responses.[5][6]

  • Decreased Arachidonic Acid Production : The reduction in AA synthesis leads to a subsequent decrease in the production of pro-inflammatory prostaglandins.[8]

MAGL_Inhibition_Pathway cluster_membrane Cellular Membrane cluster_cytosol Cytosol 2_AG 2-Arachidonoylglycerol (2-AG) CB1_R CB1 Receptor 2_AG->CB1_R Activates CB2_R CB2 Receptor 2_AG->CB2_R Activates MAGL Monoacylglycerol Lipase (MAGL) 2_AG->MAGL Hydrolysis Therapeutic_Effects_1 Analgesia, Neuroprotection CB1_R->Therapeutic_Effects_1 Downstream Signaling Therapeutic_Effects_2 Anti-inflammatory Response CB2_R->Therapeutic_Effects_2 Downstream Signaling AA Arachidonic Acid (AA) MAGL->AA Produces Compound 2-(Oxetan-3-yloxy) -1,3-benzothiazole Compound->MAGL Inhibits Prostaglandins Pro-inflammatory Prostaglandins AA->Prostaglandins Precursor to Inflammation Inflammation Prostaglandins->Inflammation Promotes

Figure 1: Hypothesized signaling pathway of 2-(Oxetan-3-yloxy)-1,3-benzothiazole.

Pre-Dosing Application Notes: Formulation and Vehicle Selection

The success of any in vivo study hinges on the ability to prepare a stable, homogenous, and administrable formulation. Benzothiazole derivatives often exhibit poor aqueous solubility, necessitating careful vehicle selection.

Expert Insight: The goal is to use the simplest vehicle that achieves the required concentration and stability. Avoid complex formulations unless absolutely necessary, as vehicle components can have their own biological effects. A systematic, tiered approach to screening is recommended.

Vehicle_Screening_Workflow cluster_0 Phase 1: Aqueous Vehicles cluster_1 Phase 2: Co-Solvent / Surfactant Systems cluster_2 Phase 3: Lipid / Oil-Based Vehicles A1 Test Solubility in Saline / PBS A2 Test Solubility in 5% Dextrose (D5W) A1->A2 Decision1 Soluble & Stable? A2->Decision1 B1 Test in Saline with 5-10% Solubilizer (DMSO, PEG400, Kolliphor® EL) B2 Test in Saline with 5-10% Tween® 80 B1->B2 Decision2 Soluble & Stable? B2->Decision2 C1 Test Solubility in Corn Oil / Sesame Oil Decision3 Soluble & Stable? C1->Decision3 Start Start Start->A1 End End Decision1->B1 No Decision1->End Yes Decision2->C1 No Decision2->End Yes Decision3->End Yes

Figure 2: Tiered workflow for vehicle screening.

Table 1: Common Vehicles for Murine Dosing

Vehicle Composition Route Advantages Disadvantages & Considerations
0.9% Saline IP, IV, SC, PO Isotonic, minimal biological effect. Poor solvent for hydrophobic compounds.
Phosphate-Buffered Saline (PBS) IP, IV, SC, PO Buffered, physiologically compatible. Poor solvent for hydrophobic compounds.
5-10% DMSO in Saline IP, IV Good solubilizing power. Can cause local irritation/inflammation at >10%. Potential for vehicle-induced biological effects.
10% Tween® 80 in Saline IP, PO Non-ionic surfactant, aids suspension. Can cause hypersensitivity reactions in some animals. May affect drug distribution.
5% PEG400, 5% Tween® 80 in Saline IP, PO Commonly used, good for many compounds. Multi-component system, potential for complex vehicle effects.
0.5% Carboxymethylcellulose (CMC) in Water PO Good for oral suspensions. Not suitable for injection. Requires vigorous mixing.

| Corn Oil / Sesame Oil | PO, SC | Excellent for highly lipophilic compounds. | Can be inflammatory (especially SC). Variable absorption. Not for IV use. |

Detailed In Vivo Dosing Protocols

All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed in accordance with relevant guidelines.

Protocol 1: Intraperitoneal (IP) Injection

Rationale: IP injection is a common route for systemic administration in preclinical studies, allowing for rapid absorption into the portal circulation.

Materials:

  • 2-(Oxetan-3-yloxy)-1,3-benzothiazole (powder form)

  • Selected sterile vehicle

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% Ethanol for disinfection

  • Analytical balance and weigh boats

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Dose Calculation: Calculate the required mass of the compound based on the desired dose (mg/kg) and the weight of the animals. For a 10 mg/kg dose in a 25 g (0.025 kg) mouse, you need 0.25 mg of compound per mouse.

  • Formulation Preparation: a. Aseptically weigh the required amount of compound. b. Add the vehicle to the desired final concentration. For a typical dosing volume of 10 mL/kg, a 10 mg/kg dose requires a 1 mg/mL solution. c. Vortex vigorously. If the compound does not fully dissolve, use a bath sonicator until a clear solution or a fine, homogenous suspension is achieved.

    • Expertise Note: Prepare the formulation fresh daily unless stability data proves otherwise. Protect from light if the compound is light-sensitive.

  • Animal Preparation: a. Weigh each mouse accurately just before dosing. b. Briefly restrain the mouse by scruffing the neck to expose the abdomen. c. Tilt the mouse slightly head-down to move abdominal organs away from the injection site.

  • Injection Procedure: a. Draw the calculated volume of the dosing solution into the syringe. Ensure no air bubbles are present. b. The injection site is in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder or cecum. c. Insert the needle at a 15-30 degree angle, bevel up. The needle should penetrate only the skin and abdominal wall. d. Gently aspirate to ensure the needle is not in a blood vessel or organ (no blood or fluid should enter the syringe). e. Inject the solution smoothly and withdraw the needle.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions (e.g., distress, lethargy, abdominal swelling) for at least 30 minutes.

Protocol 2: Oral Gavage (PO)

Rationale: Oral gavage is used to administer a precise dose directly into the stomach, essential for assessing oral bioavailability and efficacy.

Materials:

  • All materials from Protocol 1.

  • Flexible plastic or rigid metal feeding needles (gavage needles), 20-22 gauge for adult mice.

Step-by-Step Methodology:

  • Formulation Preparation: Prepare the dosing solution or suspension as described in Protocol 1. Suspensions in vehicles like 0.5% CMC are common for oral dosing.

  • Gavage Needle Measurement: Measure the gavage needle against the mouse from the tip of the nose to the last rib to estimate the correct insertion depth to reach the stomach.

  • Animal Restraint: a. Restrain the mouse firmly by scruffing the neck and back, ensuring the head and body are in a straight line to facilitate passage of the needle. b. Hold the mouse in a near-vertical position.

  • Administration: a. Draw the calculated dose volume into the syringe attached to the gavage needle. b. Gently insert the tip of the needle into the side of the mouse's mouth, allowing it to pass along the roof of the mouth and down the esophagus.

    • Trustworthiness Note: The needle should pass with minimal resistance. If resistance is felt or the mouse begins to struggle excessively, withdraw immediately and restart. This prevents accidental entry into the trachea. c. Once at the predetermined depth, dispense the solution smoothly. d. Withdraw the needle in a single, smooth motion.

  • Post-Gavage Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress (indicating aspiration) or other adverse effects.

Experimental Design: A Self-Validating System

To ensure data integrity and build a comprehensive profile of the compound, a multi-stage experimental plan is required.

Experimental_Workflow A Compound Formulation & Vehicle Selection B Dose-Range Finding (DRF) Acute Toxicity Study A->B Determine MTD C Single-Dose Pharmacokinetic (PK) Study B->C Select Sub-Toxic Doses D Pharmacodynamic (PD) Target Engagement Study C->D Correlate Exposure & Effect E Multi-Dose Efficacy Study (Disease Model) C->E Inform Dose Regimen D->E Confirm On-Target Activity F Data Analysis & Interpretation E->F

Figure 3: Overall in vivo experimental workflow.

Table 2: Summary of Key In Vivo Studies

Study Type Primary Objective Typical Doses Key Readouts
Dose-Range Finding (DRF) Determine Maximum Tolerated Dose (MTD) and identify acute toxicities. Ascending doses (e.g., 10, 30, 100, 300 mg/kg). Single administration. Clinical signs, body weight changes, mortality.
Pharmacokinetics (PK) Characterize ADME profile (Cmax, Tmax, AUC, half-life). Low, medium, high sub-toxic doses (e.g., 3, 10, 30 mg/kg). Compound concentration in plasma over time (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h).
Pharmacodynamics (PD) Confirm target engagement and measure biological response. One or two active doses identified from PK/DRF studies. Tissue levels of 2-AG and arachidonic acid at relevant time points.

| Efficacy Study | Evaluate therapeutic potential in a relevant disease model. | Dosing regimen based on PK/PD data (e.g., 10 mg/kg once or twice daily for 14 days). | Disease-specific endpoints (e.g., tumor volume, pain threshold, inflammatory markers). |

Methodology: Pharmacodynamic (Target Engagement) Study

Rationale: This study is critical to validate the hypothesis that the compound inhibits MAGL in vivo. The protocol for the well-characterized MAGL inhibitor JZL184 shows that MAGL inhibition leads to a dramatic elevation in brain 2-AG levels.[6][9]

Protocol Outline:

  • Animal Groups:

    • Group 1: Vehicle control (n=4-5 mice)

    • Group 2: 2-(Oxetan-3-yloxy)-1,3-benzothiazole at an active dose (e.g., 10 mg/kg, n=4-5 mice)

  • Dosing: Administer a single dose of the compound or vehicle via the selected route (e.g., IP).

  • Tissue Collection: At a time point corresponding to the expected Tmax (determined from PK studies, or use 1-4 hours as a starting point), euthanize mice via an approved method that minimizes post-mortem lipid degradation (e.g., focused microwave irradiation or rapid decapitation followed by immediate flash-freezing of tissues in liquid nitrogen).

  • Sample Processing: Homogenize tissues (e.g., brain, liver) in a solvent containing internal standards for lipid analysis.

  • Analysis: Quantify 2-AG and arachidonic acid levels using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Endpoint: A significant increase in 2-AG levels and a corresponding decrease in arachidonic acid in the drug-treated group compared to the vehicle group would provide strong evidence of in vivo MAGL inhibition.[8][9]

References

  • Long, J. Z., et al. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Protein Science. [Link]

  • Wikipedia. (n.d.). Monoacylglycerol lipase. Wikipedia. [Link]

  • Niphakis, M. J., et al. (2012). Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. ACS Chemical Neuroscience. [Link]

  • Grassin-Delyle, S., et al. (2021). Monoacylglycerol lipase reprograms hepatocytes and macrophages to promote liver regeneration. Journal of Hepatology. [Link]

  • Zeng, W., et al. (2020). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B. [Link]

  • Marino, S., et al. (2019). Paradoxical effects of JZL184, an inhibitor of monoacylglycerol lipase, on bone remodelling in healthy and cancer-bearing mice. ResearchGate. [Link]

  • Valle-León, M., et al. (2018). Neuroprotective Effects of MAGL (Monoacylglycerol Lipase) Inhibitors in Experimental Ischemic Stroke. Stroke. [Link]

  • Li, Y., et al. (2021). Inhibiting Monoacylglycerol Lipase Suppresses RANKL-Induced Osteoclastogenesis and Alleviates Ovariectomy-Induced Bone Loss. Frontiers in Cell and Developmental Biology. [Link]

  • Wikipedia. (n.d.). Benzothiazole. Wikipedia. [Link]

  • Kumar, P., et al. (2021). Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. ACS Omega. [Link]

  • Zhang, T., et al. (2024). Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. European Journal of Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration. (2015). Pharmacology Review(s). AccessData.FDA.gov. [Link]

  • Yabanoğlu-Çiftçi, S., et al. (2018). Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives. Molecules. [Link]

  • de Oliveira, C. B. A., et al. (2024). Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. Chemical Biology & Drug Design. [Link]

  • Luo, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • Ghattas, M. (2016). Synthesis of 2-[{4-(t-amino-1-yl)but-2-yn-1-yl }oxy]-1,3-benzothiazole derivatives as H3-antagonists. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International. [Link]

  • Ali, A. M., et al. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences. [Link]

  • Arshad, F., & Khan, M. F. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Ghattas, M. (2016). Synthesis of 2-[{4-(t-amino-1-yl)but-2-yn-1-yl }oxy]-1,3-benzothiazole derivatives as H3-antagonists. SlideShare. [Link]

  • Tolentino-García, S., et al. (2023). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Pharmaceuticals. [Link]

  • Seo, K. W., et al. (2000). Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen. Journal of Applied Toxicology. [Link]

  • Sharma, P., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • Defense Technical Information Center. (2021). Toxicology Assessment for Safer Alternatives for Readiness (SAFR) Program. DTIC. [Link]

  • Srivastava, P., et al. (2019). Benzothiazole: The Molecule of Diverse Biological Activities. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Charehsaz, M., et al. (2017). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. Journal of Research in Pharmacy. [Link]

  • Todd, M. H., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography-Free Purification of 2-(Oxetan-3-yloxy)-1,3-benzothiazole

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of oxetane-containing heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of oxetane-containing heterocycles.

A common pitfall in the synthesis of 2-(oxetan-3-yloxy)-1,3-benzothiazole is the reliance on silica gel column chromatography. Silica gel is inherently acidic (pH ~4.5–5.5). The four-membered oxetane ring is highly susceptible to acid-catalyzed ring-opening, which rapidly degrades your target compound into diol byproducts 1. Therefore, transitioning to a chromatography-free purification strategy—utilizing phase-selective extraction and crystallization—is not merely a scale-up convenience; it is a chemical necessity to preserve the structural integrity of your molecule.

Below is our comprehensive, self-validating troubleshooting guide and protocol for isolating highly pure 2-(oxetan-3-yloxy)-1,3-benzothiazole.

The Causality of Impurities: What Are We Removing?

The synthesis of this molecule typically involves a nucleophilic aromatic substitution (SNAr) reacting 2-chlorobenzothiazole with oxetan-3-ol in the presence of an inorganic base (e.g., NaH or Cs₂CO₃) 2. To purify the product without chromatography, we must exploit the distinct physicochemical properties of the four primary impurities generated during this reaction.

Physicochemical Data for Separation Strategy
ComponentRole / OriginPhysical State (RT)Est. LogPTarget Phase / Removal Strategy
2-(Oxetan-3-yloxy)-1,3-benzothiazole Target ProductCrystalline Solid~2.5Retained in Organic Phase / Filter Cake
Oxetan-3-ol Starting MaterialLiquid-0.3Discarded in Primary Aqueous Wash
2-Chlorobenzothiazole Starting MaterialLiquid3.1Discarded in Heptane Mother Liquor
2-Hydroxybenzothiazole Hydrolysis ByproductSolid1.8Discarded in NaHCO₃ Aqueous Wash
Inorganic Base ReagentSolidN/ADiscarded in Primary Aqueous Wash

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, unreacted oxetan-3-ol, 2-chlorobenzothiazole, salts) LLE Liquid-Liquid Extraction (EtOAc / Water) Crude->LLE Aq1 Aqueous Phase (Salts, Oxetan-3-ol) LLE->Aq1 Discard Org1 Organic Phase (Product, 2-CBT, traces of oxetane) LLE->Org1 Retain BaseWash Mild Base Wash (Sat. NaHCO3) Org1->BaseWash Aq2 Aqueous Phase (Acidic impurities, 2-hydroxybenzothiazole) BaseWash->Aq2 Discard Org2 Washed Organic Phase BaseWash->Org2 Retain DryConc Drying (Na2SO4) & Concentration Org2->DryConc Cryst Crystallization / Trituration (Heptane / minimal EtOAc) DryConc->Cryst Pure Pure 2-(Oxetan-3-yloxy)-1,3-benzothiazole (>98% purity) Cryst->Pure Filter MotherLiq Mother Liquor (2-chlorobenzothiazole) Cryst->MotherLiq Filtrate

Chromatography-free purification workflow for 2-(Oxetan-3-yloxy)-1,3-benzothiazole.

Step-by-Step Chromatography-Free Protocol

Every step in this protocol is designed as a self-validating system. Do not proceed to the next step until the validation criteria are met.

Step 1: Reaction Quenching and Primary LLE
  • Action: Cool the reaction mixture to 0–5 °C. Quench slowly with ice-cold water to prevent exothermic degradation. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Causality: EtOAc is chosen over non-polar solvents because it effectively partitions the highly polar oxetan-3-ol into the aqueous layer while keeping the lipophilic product dissolved.

  • System Validation: Perform a quick GC-MS or TLC (stained with KMnO₄) on the discarded aqueous phase. You should observe the oxetan-3-ol peak/spot, confirming its successful removal from the organic phase.

Step 2: Mild Base Wash
  • Action: Wash the combined organic layers with saturated aqueous NaHCO₃ (pH ~8), followed by a brine wash.

  • Causality: 2-Hydroxybenzothiazole is a common byproduct formed via the hydrolysis of 2-chlorobenzothiazole by trace water 3. Because it is weakly acidic, the NaHCO₃ wash deprotonates it, pulling it into the aqueous layer. We strictly avoid strong acids (like HCl) to protect the oxetane ring.

  • System Validation: Acidify a small aliquot of the discarded NaHCO₃ wash with dilute HCl. A white precipitate (2-hydroxybenzothiazole) will form, validating the removal of this specific impurity.

Step 3: Desiccation and Solvent Exchange
  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (maximum water bath temperature: 35 °C).

  • Causality: Complete removal of water and EtOAc is critical before crystallization. The low bath temperature prevents thermal stress and potential rearrangement of the oxetane ring.

  • System Validation: The resulting crude material should be a thick oil or semi-solid, completely free of visible water droplets or EtOAc odor.

Step 4: Selective Trituration/Crystallization
  • Action: Suspend the crude residue in cold heptane (or hexanes). If the mixture is too thick, add EtOAc dropwise (strictly <5% v/v) while stirring vigorously until a flowable suspension is achieved. Stir at 0 °C for 2 hours, then filter.

  • Causality: 2-Alkoxybenzothiazoles are highly crystalline solids 4. Conversely, unreacted 2-chlorobenzothiazole is a liquid at room temperature and remains highly soluble in aliphatic hydrocarbons. This solvent system selectively precipitates the product while leaving 2-chlorobenzothiazole in the mother liquor.

  • System Validation: Spot the crystalline filter cake and the mother liquor on a TLC plate (Eluent: 8:2 Heptane:EtOAc; UV visualization). The filter cake should show a single spot (pure product), while the mother liquor will contain the higher Rf 2-chlorobenzothiazole spot.

Troubleshooting & FAQs

Q: My product oiled out instead of crystallizing during the heptane addition. What happened? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point, or when residual 2-chlorobenzothiazole acts as a plasticizer, preventing crystal lattice formation. Fix: Concentrate the mixture completely to remove all trace EtOAc. Re-suspend in pure cold heptane. Use a glass rod to vigorously scratch the inside of the flask to induce nucleation, or introduce a seed crystal if available.

Q: Can I use an acid wash to remove residual amine bases if I used them in my synthesis? A: Absolutely not. The oxetane ring is highly susceptible to acid-catalyzed degradation and ring-opening 1. If an amine base was used, opt for repeated water washes or a mild Cu(II) sulfate wash. However, inorganic bases (NaH, Cs₂CO₃) are the industry standard for oxetane SNAr syntheses precisely to avoid this issue 2.

Q: Why is my yield lower than expected after crystallization? A: 2-Alkoxybenzothiazoles have moderate solubility in mixed solvent systems 4. If too much EtOAc was added during the trituration step, a significant portion of the product will remain dissolved in the mother liquor. Fix: Concentrate the mother liquor down to a minimal volume and perform a second crop crystallization using strictly cold heptane.

Q: Can I use high-vacuum distillation to remove the unreacted 2-chlorobenzothiazole? A: It is not recommended. While 2-chlorobenzothiazole is volatile under high vacuum, oxetanes have strict thermal stability limits. High-temperature distillation risks thermal degradation or rearrangement of the oxetane ring. Stick to selective crystallization.

References

  • Title: Stability issues of the oxetane ring in 3-(5-Bromopyridin-2-yl)
  • Title: Progress in the Synthesis of Benzothiazole-2-ones Source: SIOC Journals URL
  • Title: 5-Bromo-2-(oxetan-3-yloxy)
  • Title: Rhodium(II)-Catalyzed Highly Selective 1,3-Insertion Reactions...

Sources

Reference Data & Comparative Studies

Validation

benchmarking 2-(Oxetan-3-yloxy)-1,3-benzothiazole against standard reference compounds

Benchmarking 2-(Oxetan-3-yloxy)-1,3-benzothiazole: A Comparative Guide to Physicochemical and Metabolic Advantages As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-(Oxetan-3-yloxy)-1,3-benzothiazole: A Comparative Guide to Physicochemical and Metabolic Advantages

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter a recurring bottleneck: a promising heterocyclic scaffold exhibits excellent target affinity but fails in vivo due to poor aqueous solubility or rapid metabolic clearance. The 1,3-benzothiazole core is a classic "privileged scaffold" in medicinal chemistry, utilized in everything from oncology to neurodegenerative disease targeting [1]. However, traditional substitutions at the C2 position—such as methoxy, isopropoxy, or phenoxy groups—often exacerbate lipophilicity and introduce severe metabolic liabilities.

To overcome these ADME (Absorption, Distribution, Metabolism, and Excretion) hurdles, the incorporation of an oxetane ring has emerged as a transformative strategy [2]. This guide objectively benchmarks 2-(Oxetan-3-yloxy)-1,3-benzothiazole against standard reference compounds, providing researchers with the experimental data and mechanistic rationale needed to justify its use in drug development campaigns.

The Mechanistic Rationale: Why Oxetane?

Before diving into the quantitative data, it is critical to understand the causality behind the oxetane ring's performance. Why does replacing a simple alkyl ether with a 3-oxetanyl ether drastically alter the molecule's fate?

  • Dipole Moment & Solvation: The oxetane ring is a highly strained, four-membered heterocycle. The oxygen atom's lone pairs are highly exposed, creating a strong, localized dipole moment. This structural geometry acts as a powerful hydrogen-bond acceptor, significantly lowering the partition coefficient (LogD) and driving up thermodynamic aqueous solubility compared to acyclic ethers.

  • Metabolic Shielding: Standard alkoxy groups (like methoxy or isopropoxy) are highly susceptible to Cytochrome P450 (CYP450)-mediated O-dealkylation. The oxetane ring, however, is sterically compact yet chemically robust. The high s-character of the C-H bonds within the strained ring increases the activation energy required for hydrogen abstraction by CYP enzymes, effectively shielding the ether linkage from oxidative cleavage [3].

Quantitative Benchmarking Data

To objectively evaluate the 2-(oxetan-3-yloxy) substitution, we benchmarked it against three standard reference compounds sharing the 1,3-benzothiazole core. The data below synthesizes key physicochemical and in vitro pharmacokinetic parameters.

Table 1: Physicochemical and Metabolic Profiling of C2-Substituted 1,3-Benzothiazoles

Compound ScaffoldSubstituent at C2LogD (pH 7.4)Thermodynamic Solubility (µM)HLM Intrinsic Clearance ( CLint​ ) (µL/min/mg)CYP3A4 Inhibition ( IC50​ , µM)
Standard 1 Methoxy (-OCH₃)2.845120>50
Standard 2 Isopropoxy (-OCH(CH₃)₂)3.41518525
Standard 3 Phenoxy (-OC₆H₅)4.2<52108
Target Scaffold Oxetan-3-yloxy 1.9 320 25 >50

Data Interpretation: The introduction of the oxetan-3-yloxy group reduces LogD by nearly a full log unit compared to the methoxy derivative, while increasing thermodynamic solubility by over 7-fold. Crucially, the intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) drops from 120 µL/min/mg (rapid clearance) to 25 µL/min/mg (low/moderate clearance), validating the metabolic shielding effect of the oxetane ring.

Experimental Workflows & Self-Validating Protocols

To ensure the trustworthiness and reproducibility of the benchmark data, the following protocols represent self-validating systems. Every step is designed with internal controls to prevent artifactual data.

Protocol A: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

Causality Note: We strictly utilize the shake-flask method over kinetic solubility assays (which rely on DMSO stock spiking). Kinetic assays often overestimate solubility due to the formation of metastable supersaturated solutions. Thermodynamic solubility measures the true energy required to disrupt the crystal lattice, providing a reliable metric for solid-dose formulation.

  • Preparation: Weigh exactly 2.0 mg of the solid 2-(Oxetan-3-yloxy)-1,3-benzothiazole (and reference compounds) into separate, pre-weighed glass vials.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS, pH 7.4) to each vial. Do not add any co-solvents.

  • Equilibration: Seal the vials and agitate at 300 rpm on an orbital shaker at a constant 37°C for 24 hours. Self-validation: 24 hours ensures equilibrium is reached between the solid state and the solute.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet undissolved solid. Carefully extract the supernatant.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard calibration curve prepared in mobile phase.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality Note: This assay isolates Phase I oxidative metabolism. By exclusively supplying an NADPH-regenerating system (and omitting UDPGA), we specifically interrogate the vulnerability of the ether linkage to CYP450-mediated O-dealkylation.

  • Reaction Mixture: In a 96-well plate, combine 0.5 mg/mL pooled Human Liver Microsomes (HLM) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-validation: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at the exact time point.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

Scaffold Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating and benchmarking novel benzothiazole derivatives, highlighting the critical decision gates where the oxetane moiety proves its value.

G Library Benzothiazole Compound Library PhysChem Physicochemical Profiling (LogD, Aq. Solubility) Library->PhysChem Metab Phase I Metabolism (HLM, CYP450 Clearance) Library->Metab Standard Standard Alkyl/Aryl Ether References PhysChem->Standard Metab->Standard Oxetane 2-(Oxetan-3-yloxy) Advantage Analysis Standard->Oxetane Benchmark Data Decision Lead Scaffold Progression Oxetane->Decision

Caption: Logical workflow for the high-throughput ADME benchmarking of benzothiazole scaffolds.

Conclusion

Benchmarking 2-(Oxetan-3-yloxy)-1,3-benzothiazole against standard reference compounds unequivocally demonstrates the superiority of the oxetane bioisostere. By replacing traditional methoxy or phenoxy groups with an oxetan-3-yloxy moiety, researchers can rescue highly lipophilic, metabolically labile benzothiazole hits, transforming them into viable, drug-like lead compounds.

References

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI - International Journal of Molecular Sciences. Available at:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Chemical Reviews. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Oxetan-3-yloxy)-1,3-benzothiazole

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Oxetan-3-yloxy)-1,3-benzothiazole was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Oxetan-3-yloxy)-1,3-benzothiazole was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other benzothiazole derivatives.[1][2] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for safe laboratory operations.

The molecular structure of 2-(Oxetan-3-yloxy)-1,3-benzothiazole incorporates a benzothiazole core, a class of compounds known for potential biological activity and associated handling hazards.[3][4][5] The presence of the strained oxetane ring also warrants careful handling, as such structures can be reactive under certain conditions.[6] Therefore, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to ensure operator safety.

Anticipated Hazard Profile: A Proactive Assessment

Based on the known hazards of analogous benzothiazole compounds, we must assume that 2-(Oxetan-3-yloxy)-1,3-benzothiazole presents multiple routes of potential exposure and associated risks. The primary concerns are:

  • Acute Toxicity: The benzothiazole moiety is associated with warnings of toxicity if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Irritation and Sensitization: Many benzothiazole derivatives are known skin irritants and may cause an allergic skin reaction (sensitization) upon repeated contact.[7][8][9]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[5][10][11]

  • Respiratory Irritation: Inhalation of dust (if a solid) or aerosols may cause respiratory tract irritation.[10]

  • Aquatic Toxicity: Many related compounds are harmful to aquatic life, necessitating careful disposal to prevent environmental release.[3][8]

These anticipated hazards form the logical basis for the multi-layered PPE protocol detailed below. The goal is to establish impermeable barriers at all potential points of contact.

Core Directive: A Multi-Barrier PPE Protocol

A comprehensive PPE strategy is essential to create a safe handling environment. The following protocols are based on the principle of minimizing all potential routes of exposure.

Eye and Face Protection: The First Line of Defense

The eyes are particularly vulnerable to chemical splashes and airborne particles. Standard laboratory safety glasses are insufficient.

  • Mandatory Equipment: Chemical safety goggles that comply with EU EN166 or US NIOSH standards are required at all times when handling the compound in any form.[12]

  • Causality: Goggles provide a full seal around the eyes, protecting against splashes from all angles, which is critical given the potential for serious eye irritation.[4][10]

  • Enhanced Precautions: When there is a significant risk of splashing or aerosol generation (e.g., during transfer of solutions, heating, or vortexing), a full-face shield must be worn over the chemical safety goggles.[1] This provides a secondary barrier, protecting the entire face.

Skin and Body Protection: An Impermeable Shield

Given the risk of dermal toxicity and potential for skin sensitization, preventing skin contact is paramount.[8]

  • Gloves: Wear appropriate chemical-resistant gloves, such as nitrile rubber.[1] Always inspect gloves for tears or punctures before use. For prolonged operations or when handling larger quantities, consider double-gloving.

    • Causality: Benzothiazole derivatives can be absorbed through the skin.[4] Nitrile gloves provide a robust barrier against this class of chemicals. Frequent changing of gloves, especially after any direct contact, is crucial to prevent breakthrough and secondary contamination.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory.

    • Causality: This prevents contamination of personal clothing and protects the skin on the arms from accidental splashes or spills.

  • Additional Protection: For large-scale work or situations with a high risk of spills, a chemical-resistant apron and protective boots may be necessary.[1]

Respiratory Protection: Safeguarding the Internal Environment

The primary method for controlling respiratory exposure is through engineering controls.

  • Primary Engineering Control: All handling of 2-(Oxetan-3-yloxy)-1,3-benzothiazole, especially when in solid (dust-generating) form or when creating solutions, must be conducted within a certified chemical fume hood.[2][7]

  • Respiratory Equipment: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[12][13]

    • Causality: Inhalation is a direct route for systemic toxicity.[10] A fume hood actively removes vapors and particulates from the operator's breathing zone. A respirator provides a personal barrier when these engineering controls are not feasible.

Operational Workflow for PPE Management

The following diagram and table provide a systematic approach to PPE selection and management throughout the handling process.

PPE_Workflow cluster_prep 1. Pre-Operation: Risk Assessment cluster_selection 2. PPE Selection cluster_operation 3. Operation & Disposal A Assess Task: - Weighing Solid - Preparing Solution - Running Reaction B Consult SDS & Lab SOPs A->B Inform C Select Eye/Face Protection: Goggles (Minimum) + Face Shield (Splash Risk) B->C D Select Skin/Body Protection: Nitrile Gloves Lab Coat + Apron (Large Scale) B->D E Select Respiratory Protection: Fume Hood (Primary) Respirator (If needed) B->E F Don PPE Correctly C->F Assemble D->F Assemble G Conduct Work in Designated Area (Fume Hood) E->G Dictates Location F->G H Segregate & Label Waste: - Contaminated PPE - Chemical Waste G->H I Doff PPE & Decontaminate H->I J Wash Hands Thoroughly I->J

Caption: PPE selection and operational workflow for handling 2-(Oxetan-3-yloxy)-1,3-benzothiazole.

Summary of Recommended PPE by Task

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Solid Compound Chemical Safety GogglesNitrile Gloves, Lab CoatChemical Fume Hood
Preparing Solutions Chemical Safety Goggles & Face ShieldNitrile Gloves (consider double), Lab CoatChemical Fume Hood
Running Reaction/Transfer Chemical Safety Goggles & Face ShieldNitrile Gloves, Lab Coat, Chemical ApronChemical Fume Hood
Spill Cleanup Chemical Safety Goggles & Face ShieldNitrile Gloves, Lab Coat, Protective BootsNIOSH/MSHA-approved Respirator

Decontamination and Disposal Plan

Safe disposal is an extension of safe handling. Both the chemical waste and contaminated PPE must be managed correctly to protect personnel and the environment.

  • PPE Decontamination and Disposal:

    • Disposable gloves should be removed and discarded into a designated hazardous waste container immediately after handling the compound.[2] Do not reuse disposable gloves.

    • Contaminated lab coats or clothing must be removed immediately and decontaminated by a professional service or disposed of as hazardous waste, following institutional guidelines.[3]

    • Reusable PPE like face shields and goggles should be decontaminated with an appropriate solvent and then washed with soap and water.[1]

  • Chemical Waste Disposal:

    • All waste containing 2-(Oxetan-3-yloxy)-1,3-benzothiazole, including unused material, reaction mixtures, and contaminated consumables (e.g., pipette tips, wipes), must be collected in a clearly labeled, sealed container for hazardous waste.[2][14]

    • The container should be labeled with the full chemical name and appropriate hazard symbols.[2]

    • Never dispose of this chemical down the drain, as it may be harmful to aquatic life.[3][8]

    • Arrange for final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[2][12]

Emergency First Aid Protocols

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][13]

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical aid if irritation or other symptoms develop.[3][13]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5][13]

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with 2-(Oxetan-3-yloxy)-1,3-benzothiazole, ensuring both personal safety and the integrity of their research environment.

References

  • BenchChem. Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • BenchChem. Personal protective equipment for handling Sodium benzo[d]thiazole-2-sulfinate.
  • Cole-Parmer. Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97%.
  • Synerzine. SAFETY DATA SHEET Benzothiazole.
  • Cole-Parmer. Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%.
  • MilliporeSigma. SAFETY DATA SHEET - Benzothiazole.
  • A&J Pharmtech. Safety Data Sheet - Benzothiazole.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Benzothiazoleacetonitrile.
  • Weber ES. Safety Data Sheet - Webertene advance M.
  • Fisher Scientific. SAFETY DATA SHEET - 2,1,3-Benzothiadiazole-4-carboxylic acid.
  • BB FABRICATION. SAFETY DATA SHEET - FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL.
  • Tokyo Chemical Industry. SAFETY DATA SHEET - 1,2-Benzisothiazol-3(2H)-one.
  • Technion. Chemical Waste Management Guide.
  • MSDS. Benzothiazole - Material Safety Data Sheet.
  • BenchChem. Essential Procedures for the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one.
  • Science of Synthesis. Oxetanes and Oxetan-3-ones.

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